molecular formula C22H18ClN3O3S B15026510 (2Z)-6-(4-chlorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15026510
M. Wt: 439.9 g/mol
InChI Key: PBPSSWOFWSFGFT-UYRXBGFRSA-N
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Description

(2Z)-6-(4-chlorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and various substituents such as a 4-chlorobenzyl and a 2-propoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-chlorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazine Ring: The triazine ring can be formed by cyclization of a suitable diamine with a carbonyl compound.

    Introduction of Substituents: The 4-chlorobenzyl and 2-propoxybenzylidene groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(4-chlorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential bioactivity.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-chlorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-(4-methylbenzyl)-2-(2-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(4-fluorobenzyl)-2-(2-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

(2Z)-6-(4-chlorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its specific substituents, which can significantly influence its chemical properties and biological activities. The presence of the 4-chlorobenzyl and 2-propoxybenzylidene groups may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18ClN3O3S/c1-2-11-29-18-6-4-3-5-15(18)13-19-21(28)26-22(30-19)24-20(27)17(25-26)12-14-7-9-16(23)10-8-14/h3-10,13H,2,11-12H2,1H3/b19-13-

InChI Key

PBPSSWOFWSFGFT-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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